Orobanchyl acetate
Overview
Description
Orobanchyl acetate, also known as alectrol, is a derivative of orobanchol, which belongs to the class of strigolactones. Strigolactones are a group of plant hormones that play a crucial role in regulating plant growth and development, particularly in the interaction between plants and root parasitic weeds such as Striga and Orobanche species. This compound is recognized for its role as a germination stimulant for these parasitic plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orobanchyl acetate involves the acetylation of orobanchol. The process typically includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the hydroxyl group present in orobanchol .
Industrial Production Methods: Industrial production of this compound is not extensively documented, likely due to its specialized application in plant biology research. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions: Orobanchyl acetate primarily undergoes hydrolysis, where the acetate group is cleaved to regenerate orobanchol. This reaction can be catalyzed by acids or bases. Additionally, this compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Orobanchol
Oxidation: Various oxidized derivatives of orobanchol, depending on the specific conditions and reagents used.
Scientific Research Applications
Orobanchyl acetate has several applications in scientific research, particularly in the fields of plant biology and agriculture:
Germination Stimulant: It is used to study the germination mechanisms of root parasitic plants like Striga and Orobanche species.
Plant Hormone Research: As a strigolactone, this compound is used to investigate the role of these hormones in regulating plant architecture, including shoot branching and root development.
Symbiosis Studies: It is also utilized in research on the symbiotic relationships between plants and arbuscular mycorrhizal fungi, which are essential for nutrient uptake in plants.
Mechanism of Action
Orobanchyl acetate exerts its effects by mimicking the natural strigolactones produced by host plants. It binds to specific receptors in the seeds of parasitic plants, triggering a signaling cascade that leads to seed germination. This process involves the activation of cytochrome P450 monooxygenases and other enzymes that facilitate the conversion of this compound to active signaling molecules .
Comparison with Similar Compounds
Orobanchol: The parent compound of orobanchyl acetate, also a strigolactone with similar germination-stimulating properties.
7-Oxothis compound: Another derivative of orobanchol, which has been identified as a germination stimulant for root parasitic plants.
Fabacol: Contains an epoxide group and is another derivative of orobanchol.
Solanacol: Features an aromatic A-ring and is structurally related to this compound.
Uniqueness: this compound is unique due to its specific acetylation, which influences its stability and reactivity compared to other strigolactones. This modification can affect its interaction with receptors and its overall biological activity, making it a valuable tool in studying plant-parasite interactions and strigolactone signaling pathways .
Properties
IUPAC Name |
[(3E,3aR,4R,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15-,17+,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRIUVHQJRZTMZ-PLPBJLQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@H](C4=C([C@@H]3OC(=O)C)CCCC4(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315805 | |
Record name | Orobanchyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1413843-71-6 | |
Record name | Orobanchyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1413843-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orobanchyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413843716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orobanchyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OROBANCHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDR5EQ1GKY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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